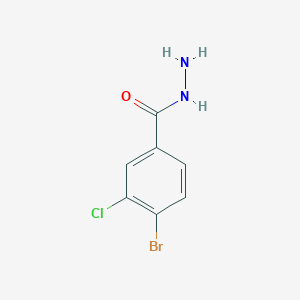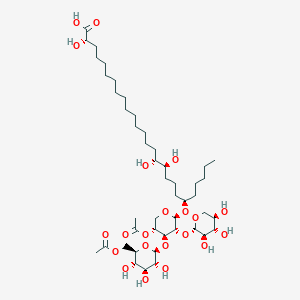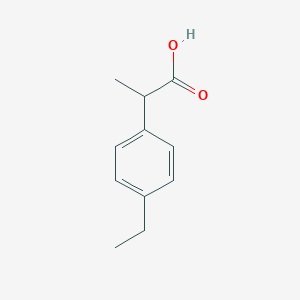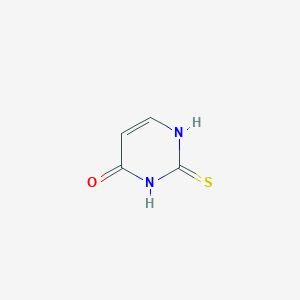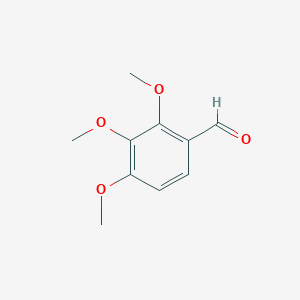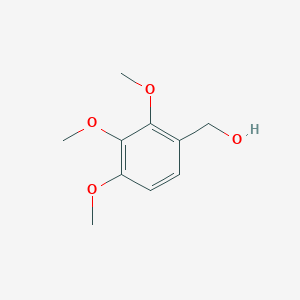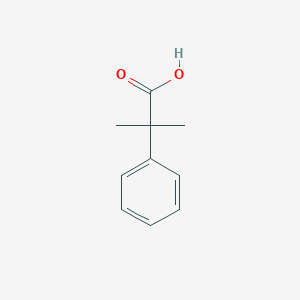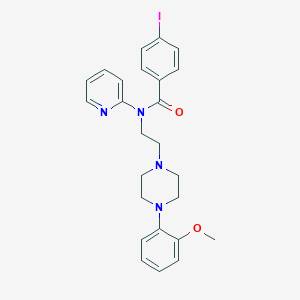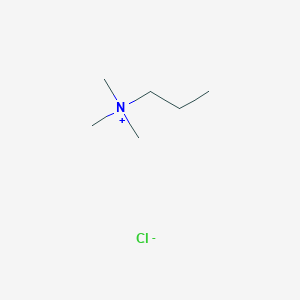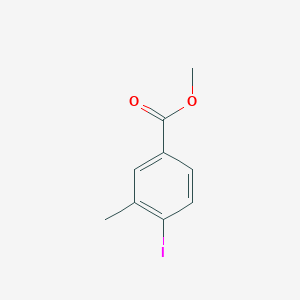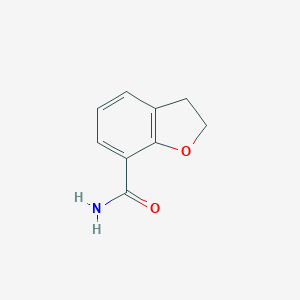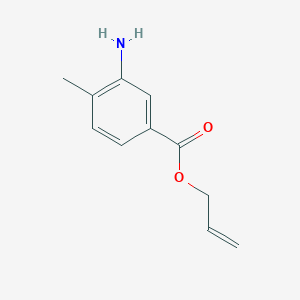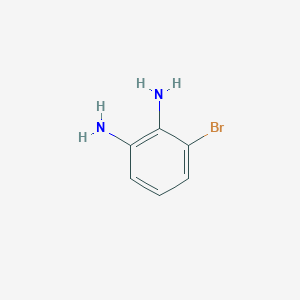
3-Bromobenzene-1,2-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve various methods, including diazotization, bromination, and the Schiemann reaction. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and subsequent bromination, with factors such as raw material rate, reaction time, and temperature affecting the reaction . Similarly, 1-bromo-2,4-difluorobenzene was synthesized from m-phenylene diamine using the Schiemann reaction, achieving a high yield and purity . These methods could potentially be adapted for the synthesis of 3-Bromobenzene-1,2-diamine.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives can be analyzed using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . The crystal structure of 3,3′-dibromoazoxybenzene was characterized by ^1H NMR and X-ray single crystal diffraction, revealing its monoclinic system and space group . These techniques could be employed to determine the molecular structure of 3-Bromobenzene-1,2-diamine.
Chemical Reactions Analysis
Brominated benzene compounds can participate in various chemical reactions. For example, a bromo-capped diruthenium(i,i) complex was used for in situ bromine generation and catalytic olefin aziridination reactions . The reactivity of brominated benzene derivatives, such as the generation of bromine and the formation of bromonium intermediates, indicates the potential for diverse chemical transformations . These insights could be relevant to the chemical reactions involving 3-Bromobenzene-1,2-diamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives can be influenced by the presence of bromine and other substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were studied for 1-bromo-3-fluorobenzene using time-dependent DFT (TD-DFT) . Thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their correlations with temperature, were also calculated . These properties are crucial for understanding the behavior of 3-Bromobenzene-1,2-diamine under different conditions.
Aplicaciones Científicas De Investigación
Chemoselectivity in Palladium-mediated Reactions
Research by Cabello-Sanchez et al. (2007) explores the chemoselectivity in the palladium-mediated reaction of bromobenzene with heterocyclic diamines. This study provides insights into the selective arylation of primary and secondary amine functions in diamines, influenced by the choice of aryl halide partners and ligands, indicating its potential in selective synthetic processes (Cabello-Sanchez et al., 2007).
Synthesis of Diamines
Jean et al. (2004) described the palladium-catalyzed arylation of 1-substituted 3-aminopyrrolidines or piperidines, using bromobenzene. They reported a strong temperature effect on the yields, revealing insights into the efficient synthesis of diamines, a key component in various chemical syntheses (Jean et al., 2004).
Computational Study on Dibromobenzenes
Wang et al. (2013) conducted a computational study on dibromobenzenes, providing insights into the structural, electronic, and spectroscopic properties of these molecules. This research is crucial for understanding the chemical behavior of brominated benzenes in various applications (Wang et al., 2013).
Development of Novel Polyimides
Jeong et al. (2001) synthesized novel diamine monomers, including those derived from bromobenzene, for the creation of polyimides with unique properties such as high thermal stability and low birefringence. This research highlights the application of bromobenzene derivatives in advanced material science (Jeong et al., 2001).
Metal-catalysed 1,2-Diamination Reactions
Cardona and Goti (2009) reviewed recent advances in metal-catalysed diamination reactions, which are essential for synthesizing natural products and pharmaceutical agents. Bromobenzene derivatives play a crucial role in these reactions, demonstrating their significance in the synthesis of biologically active compounds (Cardona & Goti, 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-bromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-2-1-3-5(8)6(4)9/h1-3H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYTZNPMXYCBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500187 | |
| Record name | 3-Bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzene-1,2-diamine | |
CAS RN |
1575-36-6 | |
| Record name | 3-Bromobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10500187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

